2-chloro-2-(4-nitrophenyl)acetamide
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Overview
Description
2-Chloro-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3. It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 4-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-chloro-2-(4-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .
Mode of Action
This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of the bacterial cell wall. By acting on the penicillin-binding protein, it disrupts the normal function of this protein, leading to cell lysis .
Pharmacokinetics
The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
The result of the action of this compound is the lysis of bacterial cells. By disrupting the function of the penicillin-binding protein, it prevents the proper formation of the bacterial cell wall, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(4-nitrophenyl)acetamide typically involves the acylation of p-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at a controlled temperature to ensure the completion of the reaction. The product is then isolated by filtration and dried .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The raw materials, p-nitroaniline and chloroacetyl chloride, are readily available and cost-effective, making the process economically viable. The reaction conditions are kept mild to facilitate easy control and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products Formed
Nucleophilic substitution: Substituted acetamides.
Reduction: 2-chloro-2-(4-aminophenyl)acetamide.
Hydrolysis: 4-nitroaniline and chloroacetic acid.
Scientific Research Applications
2-Chloro-2-(4-nitrophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with an additional chlorine atom on the phenyl ring.
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a methyl group on the nitrogen atom.
2-Chloro-N-(2-chloro-4-nitrophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-Chloro-2-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-chloro-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-7(8(10)12)5-1-3-6(4-2-5)11(13)14/h1-4,7H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDNVWIAGLONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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